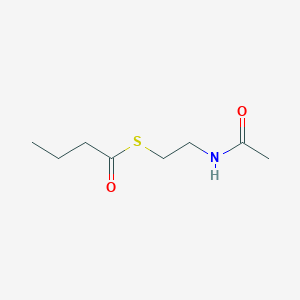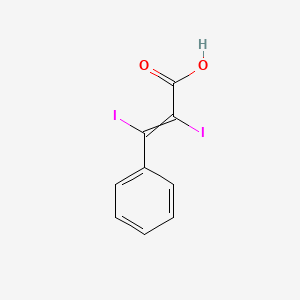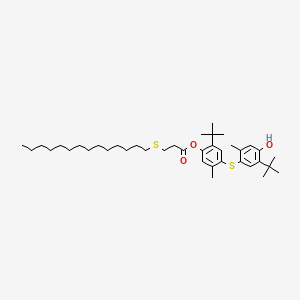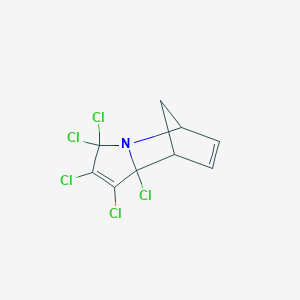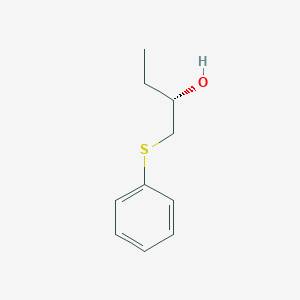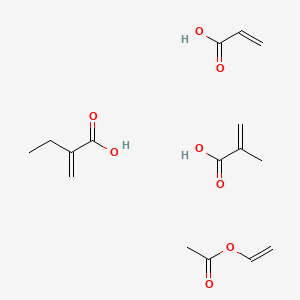
Ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is a copolymer, meaning it is composed of multiple monomer units, each contributing distinct characteristics to the final polymer. The combination of 2-propenoic acid, 2-methyl-, ethenyl acetate, ethyl 2-propenoate, and 2-propenoic acid results in a material with versatile properties, making it useful in industrial, pharmaceutical, and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid typically involves free radical polymerization. This process is initiated by free radicals, which can be generated using initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The polymerization reaction is carried out in a solvent, often under inert conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The reaction conditions, such as temperature, pressure, and monomer concentrations, are carefully controlled to achieve the desired molecular weight and polymer properties. The resulting polymer is then purified and processed into various forms, such as powders, films, or coatings, depending on its intended application.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the polymer.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents or nucleophiles, under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the polymer and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学的研究の応用
2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid has a wide range of scientific research applications:
Chemistry: The polymer is used as a precursor for the synthesis of other complex polymers and materials. It is also employed in studying polymerization mechanisms and kinetics.
Biology: In biological research, the polymer can be used to create biocompatible materials for drug delivery systems, tissue engineering, and medical implants.
Medicine: The polymer’s unique properties make it suitable for developing controlled-release drug formulations and medical coatings.
Industry: Industrial applications include its use in adhesives, coatings, and sealants due to its excellent adhesion and film-forming properties.
作用機序
The mechanism of action of 2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to specific effects such as drug release or tissue integration. The pathways involved depend on the specific application and the environment in which the polymer is used.
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, polymer with methyl 2-propenoate
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid lies in its combination of monomers, which imparts a balance of properties such as flexibility, adhesion, and chemical resistance. This makes it more versatile compared to polymers composed of a single type of monomer.
特性
CAS番号 |
68922-27-0 |
|---|---|
分子式 |
C16H24O8 |
分子量 |
344.36 g/mol |
IUPAC名 |
ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.2C4H6O2.C3H4O2/c1-3-4(2)5(6)7;1-3-6-4(2)5;1-3(2)4(5)6;1-2-3(4)5/h2-3H2,1H3,(H,6,7);3H,1H2,2H3;1H2,2H3,(H,5,6);2H,1H2,(H,4,5) |
InChIキー |
TWSKJQFHORNUSJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=O)OC=C.C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


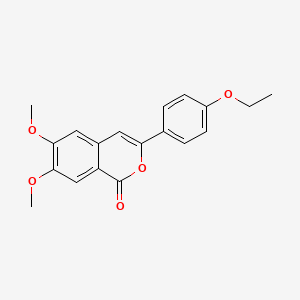
![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)

![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
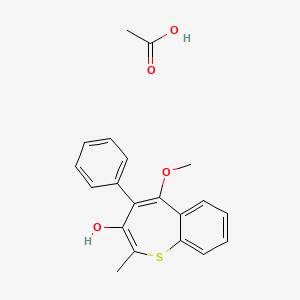
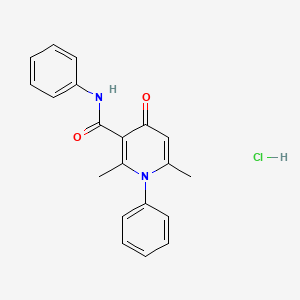
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)

![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
